(R)-benzyl (1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate
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Overview
Description
Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate is an organic compound that belongs to the carbamate family Carbamates are esters of carbamic acid and are widely used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with an amine derivative of 5-methyl-1,2,4-oxadiazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Types of Reactions:
Reduction: The compound can be reduced to form amine derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxadiazole ring may also interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the oxadiazole ring.
Ethyl carbamate: Another carbamate ester but with an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
benzyl N-[(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-9(12-15-10(2)19-16-12)14-13(17)18-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,14,17)/t9-/m1/s1 |
InChI Key |
DWTFLYFMRCLHDJ-SECBINFHSA-N |
Isomeric SMILES |
CC1=NC(=NO1)[C@@H](C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=NC(=NO1)C(C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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